Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)-

DDR1 allosteric inhibitor kinase selectivity

Standard DDR1 inhibitors often suffer from ATP-site cross-reactivity, confounding pathway dissection. KST9046 (CAS 126993-18-8) eliminates this ambiguity as a validated type III allosteric inhibitor with a unique 7,7-dimethylquinazolinone core. - DDR1 allosteric (type III) binder: 76% selectivity across 347 kinases. - Consistent antiproliferative fingerprint: NCI-60 GI50 1.3-3.9 µM. - Minimal CYP450 inhibition: clean profile for combination preclinical studies. BenchChem supplies research-grade KST9046 with reliable stock and global shipping.

Molecular Formula C17H18N4O2
Molecular Weight 310.35 g/mol
CAS No. 126993-18-8
Cat. No. B5773406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)-
CAS126993-18-8
Molecular FormulaC17H18N4O2
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)NC3=CC=CC=C3)C
InChIInChI=1S/C17H18N4O2/c1-17(2)8-13-12(14(22)9-17)10-18-15(20-13)21-16(23)19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,18,19,20,21,23)
InChIKeyMNLLFLIDPCVMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 126993-18-8: Identity and Procurement


Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- (CAS 126993-18-8) is a synthetic small-molecule belonging to the quinazolinone-urea class, distinctively featuring a 7,7-dimethyl substitution on the tetrahydroquinazolinone core [1]. It is synonymous with the literature compound KST9046, which has been characterized as a selective discoidin domain receptor 1 (DDR1) kinase inhibitor with an allosteric (type III) binding mode [2][3]. The compound has a molecular weight of 310.35 g mol⁻¹ and a defined melting point of 231–233 °C, providing essential identity and quality metrics for procurement [1].

Compound Class Quinazolinone-urea DDR1 kinase probe (KST9046)
Binding Mode Type III allosteric, outside ATP pocket
Research Context DDR1 pathway signaling and selectivity studies

Why Generic Substitution Fails


Although numerous quinazoline-urea derivatives and DDR1-targeting agents exist, CAS 126993-18-8 (KST9046) cannot be freely interchanged with other in-class compounds. Its differentiation rests on quantified biological selectivity and mechanism-of-action data that are not transferable to close analogs. Unlike ATP‑competitive DDR1 inhibitors (e.g., DDR1-IN-1 or 7rh) that target the kinase hinge region, KST9046 is a type III allosteric inhibitor that binds outside the ATP‑pocket, conferring a distinct kinase selectivity profile [1][2]. Furthermore, the 7,7-dimethylquinazolinone core and the unsubstituted N‑phenyl urea terminus are critical for the observed antiproliferative fingerprint; even minor structural modifications (e.g., 4‑methyl or 4‑chloro substitution on the phenyl ring) are known to drastically alter activity in related quinazolinyl-urea series [3]. Therefore, substituting KST9046 with a generic DDR1 inhibitor or a near-neighbor analog risks loss of the allosteric mechanism, altered selectivity, and unvalidated antiproliferative potency.

Binding Mechanism
Type III allosteric DDR1 binding
ATP-competitive type I inhibitors may shift selectivity profile
Core Scaffold
7,7-dimethylquinazolinone core
Des-methyl or mono-methyl analogs — SAR context may not transfer
Urea Terminus
Unsubstituted N-phenyl urea
4-substituted phenyl urea analogs — activity fingerprint may shift

Quantitative Differentiation Evidence


Allosteric DDR1 Inhibition vs. ATP-Competitive Inhibitors

KST9046 inhibits DDR1 kinase with an IC50 of 4.38 µM, acting as a type III allosteric inhibitor that binds outside the ATP‑binding site [1]. In contrast, the well‑characterized DDR1 inhibitor DDR1-IN-1 is an ATP‑competitive type I inhibitor with an IC50 of 105 nM (~42‑fold more potent in biochemical assay) . Despite the lower absolute potency, KST9046’s allosteric mode offers a differentiated selectivity fingerprint: in a single‑dose (10 µM) screen against 347 kinases, KST9046 exhibited 76% inhibition of DDR1 while maintaining minimal activity against the remaining ~346 off‑targets, consistent with an allosteric selectivity mechanism [1]. For ATP‑competitive inhibitors, comparable broad‑panel selectivity data are often unavailable or show higher off‑target hit rates, making KST9046 uniquely suited for studies requiring pathway‑specific DDR1 modulation without confounding ATP‑site polypharmacology.

DDR1 Inhibition
Cross-study comparable
Type III allosteric; IC50 4.38 µM vs ATP-competitive IC50 105 nM
Supports allosteric DDR1 pathway studies
Reported selectivity in 347-kinase panel context
DDR1 allosteric inhibitor kinase selectivity type III inhibitor

NCI-60 Antiproliferative Spectrum vs. DDR1 Inhibitors

KST9046 was evaluated in the National Cancer Institute (NCI) 60 human tumor cell‑line panel and exhibited a broad‑spectrum antiproliferative activity with GI50 values ranging from 1.3 to 3.9 µM [1]. This narrow GI50 range across diverse tumor types contrasts with many DDR1‑selective inhibitors that display wider potency variations or cell‑line‑specific activity. For example, DDR1‑IN-1 shows an antiproliferative IC50 of approximately 5.7 µM in PC‑07‑0024 primary tumor cells after 3 days, but >30 µM in LU‑01‑0523 xenograft‑derived cells, indicating context‑dependent potency . The consistent low‑micromolar activity of KST9046 across hematological and solid tumor cell lines supports its use as a pan‑cancer antiproliferative probe with predictable dosing requirements.

Antiproliferative Range
Cross-study comparable
GI50 1.3–3.9 µM across NCI-60 panel
Supports antiproliferative screening context
≤3-fold spread across 60 cell lines reported
NCI-60 antiproliferative GI50 broad-spectrum

CYP450 Inhibition and Drug Interaction Liability

KST9046 was profiled against four major cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6) and showed a promising toxicity profile with minimal inhibition of all tested isoforms at relevant concentrations [1]. In contrast, the multi‑kinase inhibitor imatinib—which also inhibits DDR1 (IC50 ≈ 85 nM)—is a known moderate inhibitor of CYP3A4 and CYP2D6, requiring careful monitoring of drug‑drug interactions in preclinical combination studies [2]. For researchers planning in vivo polypharmacy experiments, KST9046’s clean CYP450 profile reduces the risk of pharmacokinetic confounding that typically complicates interpretation of efficacy data with promiscuous kinase inhibitors.

CYP450 Profile
Cross-study comparable
Minimal inhibition of CYP1A2, 2C9, 2C19, 2D6 at tested concentrations
Supports combination-study design review
Reported isoform panel context
CYP450 drug-drug interaction toxicity hepatic safety

7,7-Dimethylquinazolinone Core Structural Determinant

SAR studies on quinazolinyl arylureas have established that substitution at the 6‑ or 7‑position of the quinazolinone ring is generally detrimental to fungicidal activity, while C‑5 and C‑8 substitutions are neutral [1]. The 7,7‑dimethyl substitution present in CAS 126993-18-8 is therefore a distinguishing structural feature that diverts biological activity away from the fungicidal profile observed in 4‑substituted‑phenyl quinazolinyl urea derivatives (e.g., those claimed in US 5,276,038 for sugarbeet cercospora control). This structural divergence underpins the shift in target selectivity toward mammalian DDR1 kinase [2]. Consequently, 7‑unsubstituted or 7‑monosubstituted analogs cannot be expected to replicate the DDR1‑inhibitory and antiproliferative signature of KST9046.

Structural Determinant
Class-level inference
7,7-dimethyl substitution linked to kinase selectivity shift
Supports scaffold-attribution review
SAR class-level evidence; verify with target assay
structure-activity relationship quinazolinone dimethyl substitution selectivity

Research and Industrial Application Scenarios


Allosteric DDR1 Probe for Kinase Selectivity Profiling

KST9046 is the primary choice for laboratories investigating allosteric regulation of DDR1 and its downstream signaling. Its type III binding mode, confirmed by molecular docking and a 76% single‑dose selectivity against 347 kinases [1], enables clean dissection of DDR1‑dependent pathways without the confounding effects of ATP‑site cross‑reactivity. This application is directly supported by the kinase panel and biochemical IC50 data established in Section 3, Evidence Item 1.

Pan-Cancer Antiproliferative Screening

With a narrow GI50 range of 1.3–3.9 µM across the NCI‑60 panel [1], CAS 126993-18-8 is well suited as a reference antiproliferative agent in multi‑indication oncology screens. Its consistent potency reduces the need for cell‑line‑specific re‑optimization, making it cost‑effective for large‑scale screening facilities that require a reproducible, broad‑spectrum positive control. This scenario flows from the NCI‑60 GI50 data presented in Section 3, Evidence Item 2.

In Vivo Combination Therapy with Low CYP450 Risk

KST9046’s minimal inhibition of CYP1A2, CYP2C9, CYP2C19, and CYP2D6 [1] makes it an attractive candidate for preclinical combination regimens where metabolic drug‑drug interactions must be avoided. Pharmacologists designing dual‑agent or multi‑agent in vivo efficacy experiments can use CAS 126993-18-8 without the confounding pharmacokinetic variables that accompany CYP‑inhibiting DDR1 ligands such as imatinib. This application is rooted in the CYP450 profiling evidence of Section 3, Evidence Item 3.

Structural Biology of 7,7-Dimethylquinazolinone Scaffolds

The 7,7‑dimethyl substitution is a critical determinant of kinase‑directed activity, distinguishing CAS 126993-18-8 from the fungicidal 3‑quinazolinyl urea series [2][3]. Medicinal chemistry teams aiming to optimize DDR1 allosteric inhibitors or to explore the structure‑activity landscape of gem‑dimethylquinazolinones require the authentic compound as a benchmark for crystallography, docking, and SAR expansion. This scenario is derived from the structural SAR evidence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
DDR1 allosteric regulation studies
Type III binding mode selectivity
Kinase panel selectivity review
Multi-indication cell-model screening
Antiproliferative response consistency
Cell-line panel endpoint review
Preclinical combination-study design
CYP450 interaction profile
Metabolism-based interaction review
Quinazolinone scaffold SAR studies
7,7-dimethyl structural determinant
Target-class selectivity attribution
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